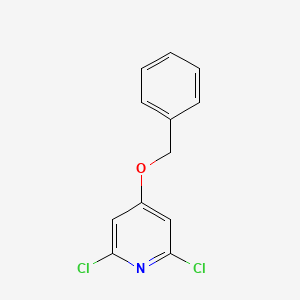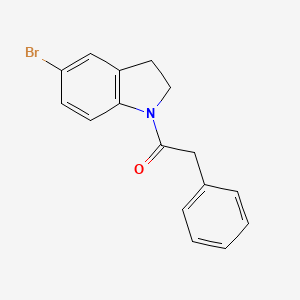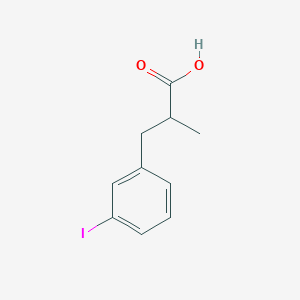
6-(1H-1,2,4-トリアゾール-1-イル)ピリダジン-3-カルボン酸
説明
“6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid” is a chemical compound with the CAS Number: 1179694-12-2 . It has a molecular weight of 191.15 .
Molecular Structure Analysis
The IUPAC name of this compound is 6-(1H-1,2,4-triazol-1-yl)-3-pyridazinecarboxylic acid . Its InChI Code is 1S/C7H5N5O2/c13-7(14)5-1-2-6(11-10-5)12-4-8-3-9-12/h1-4H, (H,13,14) .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 191.15 .科学的研究の応用
創薬
1,2,3-トリアゾールは、創薬において幅広い用途が見出されています . 1,2,3-トリアゾールコアを持つ多くの注目すべき医薬品が市販されており、抗けいれん薬のルフィナミド、広域スペクトルセファロスポリン系抗生物質のセファトリジン、抗がん剤のカルボキサミドトリアゾール、ββ-ラクタム系抗生物質のタゾバクタムなどがあります .
有機合成
1,2,3-トリアゾールは、有機合成に使用されています . その独特の構造は、酵素や受容体との様々な非共有結合の形成を促進し、幅広い生物学的活性を誘発します .
高分子化学
1,2,3-トリアゾールは、高分子化学に使用されています . アミノ酸、ヌクレオチドなど、重要な構成要素の一部を構成しています .
超分子化学
1,2,3-トリアゾールは、超分子化学において応用されています . 医薬品、超分子化学、有機合成、ケミカルバイオロジー、産業など、幅広い分野で応用されています .
生体結合
1,2,3-トリアゾールは、生体結合に使用されています . その誘導体は、多くの医薬品用足場において広く適用されています .
ケミカルバイオロジー
1,2,3-トリアゾールは、ケミカルバイオロジーに使用されています . トリアゾールを含む化合物は、幅広い生物学的活性を示す重要なヘテロ環の一つです .
蛍光イメージング
1,2,3-トリアゾールは、蛍光イメージングに使用されています . 様々な分野で重要な応用価値があります .
材料科学
1,2,3-トリアゾールは、材料科学に使用されています . 染料、写真材料、光安定剤、農薬、腐食防止剤など、工業用途で広く使用されています .
作用機序
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to interact with a variety of biological targets
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with their targets in various ways . For instance, they can bind to the active site of an enzyme, leading to changes in the enzyme’s activity . More research is needed to elucidate the specific mode of action of this compound.
Biochemical Pathways
Compounds containing the 1,2,4-triazole moiety have been shown to affect various biochemical pathways
Pharmacokinetics
The compound’s solubility and stability suggest that it may have favorable bioavailability .
Result of Action
1,2,4-triazole derivatives have been shown to exhibit a range of biological activities, including cytotoxic activities
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
生化学分析
Biochemical Properties
6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to specific enzyme active sites, potentially inhibiting or activating enzymatic functions. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and reactivity in biochemical environments .
Cellular Effects
The effects of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, studies have shown that this compound can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating caspase pathways . Additionally, it may affect the expression of genes involved in cell cycle regulation and metabolic pathways .
Molecular Mechanism
At the molecular level, 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid exerts its effects through several mechanisms. It binds to biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the specific target. Furthermore, the compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of specific enzymes and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid vary with different dosages in animal models. Low doses may result in minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including organ toxicity and disruption of normal metabolic processes .
Metabolic Pathways
6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These interactions can affect metabolic flux and alter the levels of specific metabolites. Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems and optimizing its use in therapeutic applications .
Transport and Distribution
The transport and distribution of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid within cells and tissues are essential for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. These interactions can influence its accumulation and efficacy in target cells .
Subcellular Localization
The subcellular localization of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biochemical effects .
特性
IUPAC Name |
6-(1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c13-7(14)5-1-2-6(11-10-5)12-4-8-3-9-12/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZRQQCUUMMUEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)O)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1400618.png)






![2-[3-(Tritylamino)phenyl]ethanol](/img/structure/B1400630.png)




